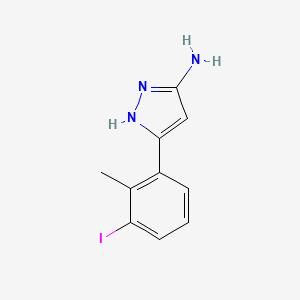
3-Acetyl-4-bromo-6-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-bromo-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used as core structures in drug discovery and development. The presence of both bromine and acetyl groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-6-azaindole typically involves the bromination of 6-azaindole followed by acetylation. One common method starts with 3-bromo-4-chloro-5-nitropyridine, which undergoes a series of reactions including condensation with malonic ester, reduction, and cyclization to form 4-bromo-6-azaindole . The acetylation step can be achieved using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-4-bromo-6-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-azaindole derivative, while oxidation of the acetyl group would produce a carboxylic acid derivative.
Applications De Recherche Scientifique
3-Acetyl-4-bromo-6-azaindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential in various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-bromo-6-azaindole is primarily related to its ability to inhibit kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, this compound can interfere with various cellular processes, making it a potential candidate for drug development . The molecular targets and pathways involved include the ATP-binding sites of kinases, which are essential for their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-azaindole: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetyl-6-azaindole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
6-Azaindole: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness
3-Acetyl-4-bromo-6-azaindole is unique due to the presence of both bromine and acetyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
1-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-2-12-8-4-11-3-7(10)9(6)8/h2-4,12H,1H3 |
Clé InChI |
CDAZPTAUXYLMJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=CN=CC(=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)


![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
